molecular formula C18H13N3O5 B1239875 2-hydroxy-N-[[5-(3-nitrophenyl)furan-2-yl]methylideneamino]benzamide

2-hydroxy-N-[[5-(3-nitrophenyl)furan-2-yl]methylideneamino]benzamide

Cat. No. B1239875
M. Wt: 351.3 g/mol
InChI Key: SJETXPAPDOHMPR-YBFXNURJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-hydroxy-N-[[5-(3-nitrophenyl)-2-furanyl]methylideneamino]benzamide is a member of salicylamides.

Scientific Research Applications

Anti-Leishmanial Activity

2-Hydroxy-N-[[5-(3-nitrophenyl)furan-2-yl]methylideneamino]benzamide and its analogues have been investigated for their potential in anti-leishmanial activity. A study reports the synthesis and characterization of nitroaromatic compounds, including this compound, which exhibited promising activity against Leishmania infantum, a parasite responsible for leishmaniasis. This research suggests that the nitro group in these compounds plays a significant role in their biological activity, highlighting their potential as anti-leishmanial drugs, particularly for veterinary use (Dias et al., 2015).

Antimicrobial Properties

The compound and its derivatives have shown notable antimicrobial properties. In a study, derivatives of this compound were synthesized and evaluated for their antibacterial and antifungal activities against various pathogens, including Staphylococcus aureus and Candida albicans. Some derivatives demonstrated significant activity with low minimum inhibitory concentrations (MIC), indicating their potential as broad-spectrum antimicrobial agents (Ertan et al., 2007).

Bactericidal Effects Against MRSA

Research on substituted 2-hydroxy-N-[1-oxo-1-(phenylamino)alkan-2-yl]benzamides, which are closely related to the target compound, assessed their effectiveness as bactericidal agents against methicillin-resistant Staphylococcus aureus (MRSA). The study revealed that some compounds exhibited rapid and potent bactericidal effects, offering a potential avenue for developing new treatments against MRSA infections (Zadrazilova et al., 2015).

Inhibitors of NQO2 for Cancer and Malaria Treatment

Another significant application is in the field of cancer chemotherapy and malaria treatment, where derivatives of this compound have been evaluated as inhibitors of NQO2 (NRH: quinone oxidoreductase 2). Some analogues showed inhibition potential, indicating their possible use in treating these diseases. However, the study also noted a reduction in activity compared to the lead compound, suggesting the need for further optimization (Alnabulsi et al., 2018).

Anti-inflammatory and Antinociceptive Properties

A study on thiazolopyrimidine derivatives, which include furan-2-yl groups similar to the compound , showed significant antinociceptive and anti-inflammatory activities. These compounds could potentially be developed into new pain relievers and anti-inflammatory drugs (Selvam et al., 2012).

properties

Molecular Formula

C18H13N3O5

Molecular Weight

351.3 g/mol

IUPAC Name

2-hydroxy-N-[(E)-[5-(3-nitrophenyl)furan-2-yl]methylideneamino]benzamide

InChI

InChI=1S/C18H13N3O5/c22-16-7-2-1-6-15(16)18(23)20-19-11-14-8-9-17(26-14)12-4-3-5-13(10-12)21(24)25/h1-11,22H,(H,20,23)/b19-11+

InChI Key

SJETXPAPDOHMPR-YBFXNURJSA-N

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)N/N=C/C2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-])O

SMILES

C1=CC=C(C(=C1)C(=O)NN=CC2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-])O

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NN=CC2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-])O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-hydroxy-N-[[5-(3-nitrophenyl)furan-2-yl]methylideneamino]benzamide
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